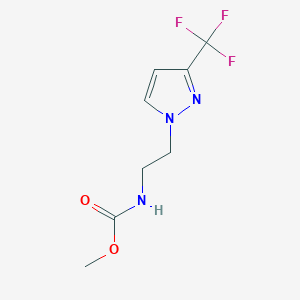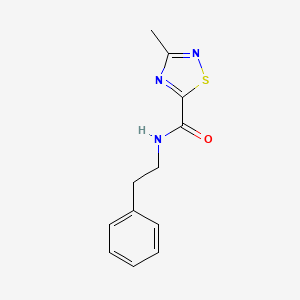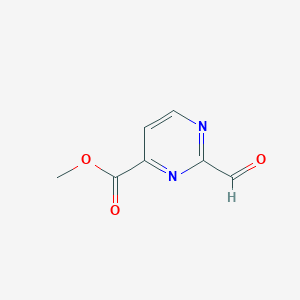![molecular formula C22H21N5O2 B2395144 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide CAS No. 1795476-15-1](/img/structure/B2395144.png)
2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide is a synthetic organic compound that belongs to the class of pyrimidine and imidazopyridine derivatives. These compounds are often explored for their diverse biological activities and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide typically involves multi-step organic reactions. The starting materials are chosen based on their ability to form the pyrimidine and imidazopyridine rings. Key steps may include condensation reactions, cyclization, and subsequent modifications to introduce specific functional groups.
Industrial Production Methods:
For industrial production, efficient synthetic routes are developed to maximize yield and minimize cost. This often involves optimizing reaction conditions such as temperature, solvent choice, and catalysts. Continuous flow chemistry and automated synthesis techniques may be employed to scale up the production.
Analyse Chemischer Reaktionen
Types of Reactions:
2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: Where the compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be employed to remove oxygen or introduce hydrogen.
Substitution: Nucleophilic or electrophilic substitutions may occur on the pyrimidine or imidazopyridine rings.
Common Reagents and Conditions:
Oxidation: Use of reagents like potassium permanganate or chromium trioxide.
Reduction: Hydride donors such as sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenated compounds or organometallic reagents.
Major Products:
The major products of these reactions depend on the specific reagents and conditions employed Oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated rings
Wissenschaftliche Forschungsanwendungen
Chemistry:
In chemistry, 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide is studied for its reactivity and potential as a building block for more complex molecules.
Biology:
In biological research, this compound might be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine:
In medicinal chemistry, compounds with similar structures are often explored for their potential to act as inhibitors or modulators of enzymes or receptors, which could lead to new therapeutic agents.
Industry:
Industrial applications might include its use as an intermediate in the synthesis of pharmaceuticals or as a specialty chemical in various manufacturing processes.
Wirkmechanismus
The mechanism by which 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide exerts its effects depends on its interactions with molecular targets. It may bind to specific enzymes or receptors, altering their activity and thus influencing cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Pyrimidine derivatives with various substitutions.
Imidazopyridine derivatives with different functional groups.
Compounds combining pyrimidine and imidazopyridine rings with different linkers.
There you go! If there’s anything more you need or want to dive deeper into, just let me know.
Eigenschaften
IUPAC Name |
2-(4,5-dimethyl-6-oxopyrimidin-1-yl)-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c1-14-7-6-10-26-11-19(25-21(14)26)17-8-4-5-9-18(17)24-20(28)12-27-13-23-16(3)15(2)22(27)29/h4-11,13H,12H2,1-3H3,(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUQUZISVLXOLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NC(=O)CN4C=NC(=C(C4=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-phenyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide](/img/structure/B2395063.png)

![3-Chloro-5-(trifluoromethyl)-2-(4-{[4-(trifluoromethyl)piperidin-1-yl]sulfonyl}phenoxy)pyridine](/img/structure/B2395067.png)
![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2395068.png)




![2-({6-[(4-chlorobenzyl)amino]pyrimidin-4-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2395079.png)




